![molecular formula C19H21N5O3 B2550827 (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide CAS No. 452089-88-2](/img/structure/B2550827.png)
(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,2,3]triazole moiety linked to a dimethoxyphenyl group through a hydrazide linkage, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide typically involves multiple steps, starting with the preparation of the benzo[d][1,2,3]triazole core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrazide linkage or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with modified functional groups .
科学研究应用
Chemistry
In chemistry, (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways involved in disease processes .
Industry
Industrially, (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
作用机制
The mechanism of action of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and modulating biological pathways . The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different structural framework but shares some functional similarities in terms of industrial applications.
Uniqueness
What sets (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide apart is its combination of a triazole moiety with a dimethoxyphenyl group, providing unique reactivity and binding properties that are not commonly found in other compounds .
属性
CAS 编号 |
452089-88-2 |
|---|---|
分子式 |
C19H21N5O3 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
3-(benzotriazol-1-yl)-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C19H21N5O3/c1-13(14-8-9-17(26-2)18(12-14)27-3)20-22-19(25)10-11-24-16-7-5-4-6-15(16)21-23-24/h4-9,12H,10-11H2,1-3H3,(H,22,25)/b20-13+ |
InChI 键 |
YTHPRLAVPUWLFQ-DEDYPNTBSA-N |
手性 SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=C(C=C3)OC)OC |
SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)OC)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


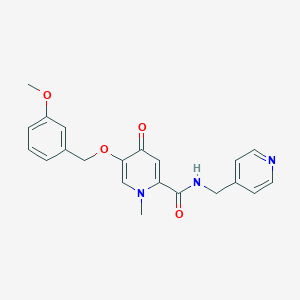
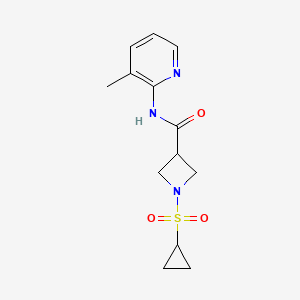

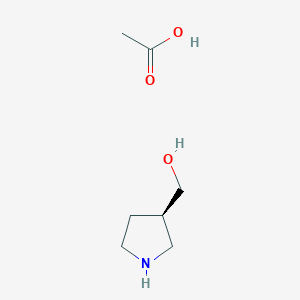
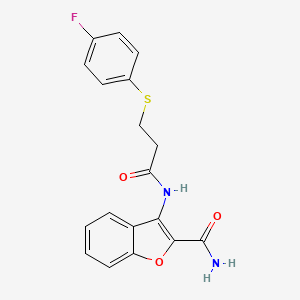
![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2550753.png)
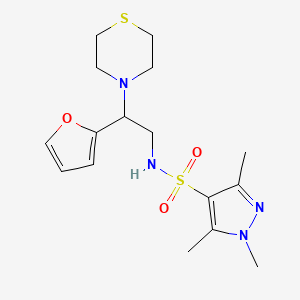
![2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2550756.png)
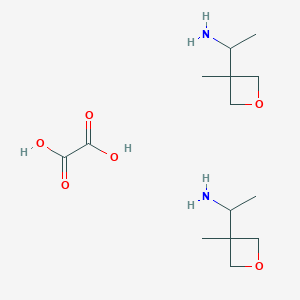
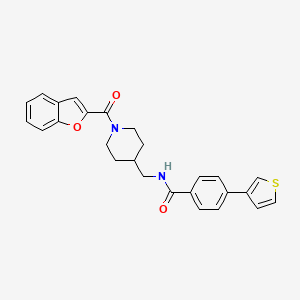
![5-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2550761.png)
![N,5-Dimethyl-N-prop-2-ynyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550763.png)
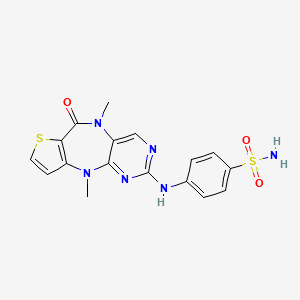
![N-[2-(3-Ethylsulfanylazepan-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2550767.png)
